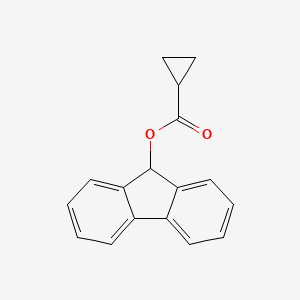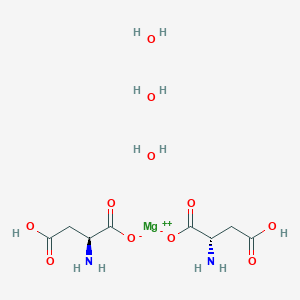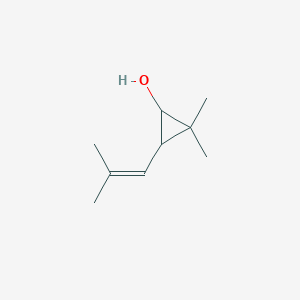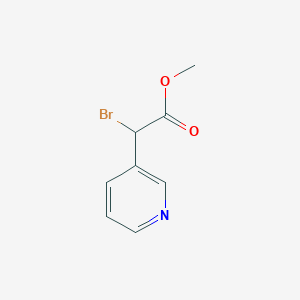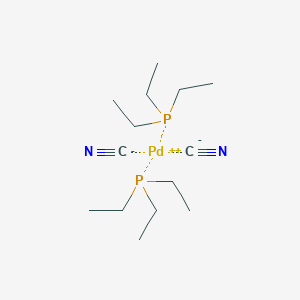
trans-Dicyanobis(triethylphosphine)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dicyanobis(triethylphosphine)palladium: is an organometallic compound that features a palladium center coordinated to two cyanide ligands and two triethylphosphine ligands. This compound is of interest due to its applications in catalysis and organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dicyanobis(triethylphosphine)palladium typically involves the reaction of palladium(II) chloride with triethylphosphine and potassium cyanide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetonitrile. The general reaction scheme is as follows: [ \text{PdCl}_2 + 2 \text{P(C}_2\text{H}_5\text{)}_3 + 2 \text{KCN} \rightarrow \text{trans-Pd(CN)}_2(\text{P(C}_2\text{H}_5\text{)}_3)_2 + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic cyanide reagents.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Dicyanobis(triethylphosphine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: The cyanide or triethylphosphine ligands can be substituted by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other phosphines, amines, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: trans-Dicyanobis(triethylphosphine)palladium is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant. It can be used to create pharmaceuticals and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its catalytic properties are harnessed to improve the efficiency and selectivity of various chemical processes.
Mécanisme D'action
The mechanism by which trans-Dicyanobis(triethylphosphine)palladium exerts its catalytic effects involves the coordination of the palladium center to substrates, facilitating their activation and subsequent reaction. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The triethylphosphine ligands stabilize the palladium center, while the cyanide ligands can participate in electron transfer processes.
Comparaison Avec Des Composés Similaires
trans-Dichlorobis(triethylphosphine)palladium(II): Similar structure but with chloride ligands instead of cyanide.
trans-Dichlorobis(triphenylphosphine)palladium(II): Similar structure but with triphenylphosphine ligands.
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with different phosphine ligands.
Uniqueness: trans-Dicyanobis(triethylphosphine)palladium is unique due to the presence of cyanide ligands, which can influence the electronic properties of the palladium center and affect its reactivity. The triethylphosphine ligands also provide a different steric and electronic environment compared to other phosphine ligands, making this compound distinct in its catalytic behavior.
Propriétés
Formule moléculaire |
C14H30N2P2Pd |
|---|---|
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
palladium(2+);triethylphosphane;dicyanide |
InChI |
InChI=1S/2C6H15P.2CN.Pd/c2*1-4-7(5-2)6-3;2*1-2;/h2*4-6H2,1-3H3;;;/q;;2*-1;+2 |
Clé InChI |
JOGWHLFNLFTXDV-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CC.CCP(CC)CC.[C-]#N.[C-]#N.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
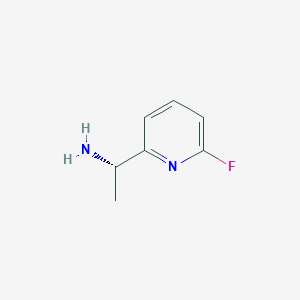
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
